Methyl 8-aminoquinoline-4-carboxylate
Overview
Description
Methyl 8-aminoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminoquinoline-4-carboxylate typically involves the reaction of 8-aminoquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Methyl 8-aminoquinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-aminoquinoline-4-carboxylate involves its interaction with various molecular targets. For instance, its derivatives, such as amodiaquine, inhibit heme polymerase activity in malaria parasites, leading to the accumulation of toxic free heme . This disrupts the parasite’s membrane function and ultimately kills it. The compound’s structure allows it to bind to specific receptors, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
8-aminoquinoline: A parent compound with similar biological activity.
4-aminoquinoline: Known for its antimalarial properties.
Quinoline-8-carboxylate: Another derivative with potential pharmaceutical applications.
Uniqueness
Methyl 8-aminoquinoline-4-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
methyl 8-aminoquinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-6-13-10-7(8)3-2-4-9(10)12/h2-6H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJMNYHAIROSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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